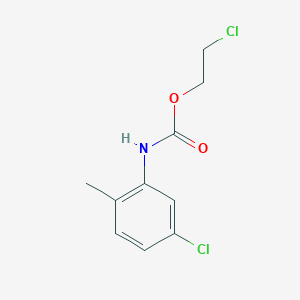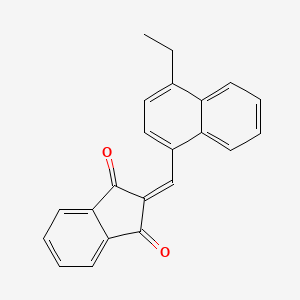
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethyl group attached to the naphthalene ring and a methylene bridge connecting the naphthalene and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-ethylnaphthaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the naphthalene and indene rings. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Scientific Research Applications
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethylnaphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different substituents.
Indene-1,3-dione derivatives: Compounds with similar indene structures but different substituents.
Uniqueness
2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is unique due to the specific combination of the naphthalene and indene moieties connected by a methylene bridge. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
27533-99-9 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(4-ethylnaphthalen-1-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H16O2/c1-2-14-11-12-15(17-8-4-3-7-16(14)17)13-20-21(23)18-9-5-6-10-19(18)22(20)24/h3-13H,2H2,1H3 |
InChI Key |
YEJHUGMDDBUQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


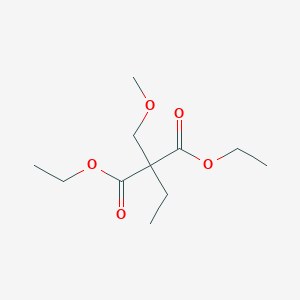

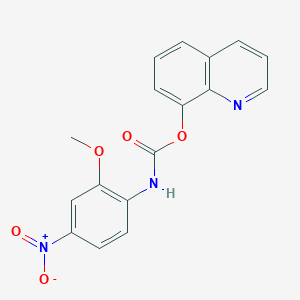

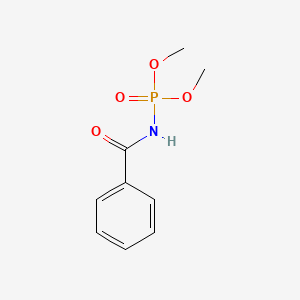



![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)



![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
